N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Overview
Description
N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a phenyl group, a tetrahydroquinoline moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Alkylation: The tetrahydroquinoline intermediate is then alkylated using a suitable alkyl halide, such as 1-bromopropane, under basic conditions to introduce the propyl group.
Oxalamide Formation: The final step involves the reaction of the alkylated tetrahydroquinoline with oxalyl chloride and aniline to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N1-phenyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide: This compound has a phenethyl group instead of a phenyl group, which may affect its chemical reactivity and biological activity.
N1-phenyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide: This compound has a methyl group instead of a propyl group, which may influence its physical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-phenyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-2-14-25-15-6-7-18-16-17(10-11-20(18)25)12-13-23-21(26)22(27)24-19-8-4-3-5-9-19/h3-5,8-11,16H,2,6-7,12-15H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHXBKFRBUOADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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